molecular formula C17H13NO3S2 B374349 (5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(3-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 306323-72-8

(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(3-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B374349
CAS No.: 306323-72-8
M. Wt: 343.4g/mol
InChI Key: LCSDFJDUGBQUAC-DHDCSXOGSA-N
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Description

(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(3-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C17H13NO3S2 and its molecular weight is 343.4g/mol. The purity is usually 95%.
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Biological Activity

(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(3-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a member of the thiazolidinone class of compounds, which have garnered significant attention due to their diverse biological activities. This compound's structure features a thiazolidine ring, a hydroxyphenyl group, and a methoxyphenyl substituent, which contribute to its pharmacological potential.

Chemical Structure and Properties

The chemical formula for this compound is C15H15NOS2C_{15}H_{15}NOS_2, with a molecular weight of approximately 293.41 g/mol. The presence of sulfur in the thiazolidine ring enhances its reactivity and biological interactions.

Research indicates that thiazolidinone derivatives interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Specifically, this compound has been shown to inhibit the mitochondrial pyruvate carrier (MPC), thereby affecting cellular metabolism and energy production.

Biological Activities

The biological activities of this compound include:

  • Antioxidant Activity: This compound exhibits significant free radical scavenging properties, which can protect cells from oxidative stress. Studies have demonstrated its ability to reduce reactive oxygen species (ROS) levels in vitro.
  • Anticancer Activity: Thiazolidinone derivatives have shown promise in cancer treatment by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific mechanism may involve modulation of signaling pathways related to cell proliferation and survival .
  • Anti-inflammatory Effects: The compound has been reported to reduce inflammation markers in various models, suggesting potential applications in treating inflammatory diseases .
  • Antidiabetic Properties: Similar compounds within the thiazolidinone class are known for their role as PPARγ agonists, which are crucial in glucose metabolism regulation. Preliminary studies suggest that this compound may exhibit similar properties .

Case Studies and Research Findings

Several studies have highlighted the biological activities of thiazolidinones, including:

  • Antioxidant Studies:
    • A study evaluated various thiazolidinone derivatives for their antioxidant capacity using the DPPH radical scavenging method. The compound exhibited an IC50 value comparable to standard antioxidants like vitamin C .
  • Anticancer Research:
    • In vitro assays showed that this compound significantly inhibited the proliferation of several cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to cell cycle arrest and apoptosis induction .
  • Anti-inflammatory Activity:
    • Experimental models demonstrated that this compound could significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential utility in managing chronic inflammatory conditions .

Comparative Table of Biological Activities

Activity TypeCompound ActivityReference
AntioxidantIC50 comparable to vitamin C
AnticancerInhibition of cancer cell proliferation
Anti-inflammatoryReduction in TNF-alpha and IL-6
AntidiabeticPotential PPARγ agonist

Properties

IUPAC Name

(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(3-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3S2/c1-21-14-4-2-3-12(10-14)18-16(20)15(23-17(18)22)9-11-5-7-13(19)8-6-11/h2-10,19H,1H3/b15-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSDFJDUGBQUAC-DHDCSXOGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C(=CC3=CC=C(C=C3)O)SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)O)/SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.